N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound is characterized by the presence of a chlorinated phenyl group, a trimethylated purine ring, and a sulfanylacetamide moiety. Such compounds are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Chlorinated Phenyl Intermediate: Starting with 3-chloro-2-methylphenol, the phenol group can be converted to a suitable leaving group (e.g., tosylate) and then substituted with an amine to form the N-(3-chloro-2-methylphenyl)amine.
Synthesis of the Purine Derivative: The purine ring system can be synthesized or obtained commercially. The 1,3,9-trimethyl-2,6-dioxopurine can be prepared by methylation of the corresponding purine derivative.
Coupling Reaction: The final step involves the coupling of the N-(3-chloro-2-methylphenyl)amine with the 1,3,9-trimethyl-2,6-dioxopurine derivative through a sulfanylacetamide linkage. This can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorinated phenyl group would yield substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)acetamide: Lacks the purine ring and sulfanyl group.
2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide: Lacks the chlorinated phenyl group.
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)acetamide: Lacks the sulfanyl group.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to the combination of its chlorinated phenyl group, trimethylated purine ring, and sulfanylacetamide moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-9-10(18)6-5-7-11(9)19-12(24)8-27-16-20-13-14(21(16)2)22(3)17(26)23(4)15(13)25/h5-7H,8H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRQBNVGZETOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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